2-Amino-6-bromoquinoline hydrochloride
Overview
Description
2-Amino-6-bromoquinoline hydrochloride is a chemical compound with the molecular formula C9H7BrN2·HCl and a molecular weight of 259.53 g/mol. It is a brominated derivative of quinoline, featuring an amino group at the second position and a bromo group at the sixth position of the quinoline ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromoquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom at the 6th position and the amino group at the 2nd position contribute to its reactivity and binding affinity with biomolecules. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It binds to specific sites on enzymes or proteins, altering their conformation and activity. This can lead to changes in gene expression and subsequent cellular responses. The presence of the bromine atom enhances its binding affinity and specificity towards target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups . It has been observed that the compound remains stable under controlled conditions, but prolonged exposure to certain environmental factors can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on biochemical pathways and cellular functions . High doses may lead to toxic or adverse effects, including disruptions in metabolic processes and cellular damage. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular functions. The distribution pattern of the compound can influence its overall efficacy and specificity in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-bromoquinoline hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination of 2-aminoquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinone derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted quinolines.
Scientific Research Applications
2-Amino-6-bromoquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is used as an intermediate in the development of antimalarial, anticancer, and antibacterial drugs. Additionally, it is employed in the study of enzyme inhibitors and receptor ligands, contributing to advancements in drug discovery and development.
Mechanism of Action
2-Amino-6-bromoquinoline hydrochloride is structurally similar to other brominated quinolines, such as 6-bromoquinolin-2(1H)-one and 2-bromoquinoline. its unique combination of amino and bromo groups at specific positions on the quinoline ring sets it apart from these compounds. This distinct structure imparts unique chemical and biological properties, making it valuable in various applications.
Comparison with Similar Compounds
6-Bromoquinolin-2(1H)-one
2-Bromoquinoline
Properties
IUPAC Name |
6-bromoquinolin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENOKFQVCSNKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656600 | |
Record name | 6-Bromoquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170935-81-5 | |
Record name | 6-Bromoquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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